3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-functionalized benzenesulfonamide. Its structure combines a sulfonamide group (providing hydrogen-bonding capacity and metabolic stability) with a pinacol boronate ester, a key motif in Suzuki-Miyaura cross-coupling reactions . This compound is utilized in pharmaceutical and materials chemistry, particularly as a synthetic intermediate for biaryl synthesis .
Properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-9-8-10(20(15,16)17)6-7-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCJFIKNFFLBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Catalyst : NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane)
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Ligand : Bidentate phosphine ligands enhance stability and activity.
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Boron Source : Tetrahydroxydiboron (BBA) or pinacolborane.
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
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Temperature : 80°C for 2–6 hours or room temperature for extended periods (12–24 hours).
Example Protocol:
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Substrate Preparation : 4-Bromo-3-methylbenzenesulfonamide is synthesized via sulfonation of 4-bromo-3-methylaniline followed by amidation.
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Borylation : The substrate (1.0 equiv), NiCl₂(dppe) (5 mol%), and BBA (1.2 equiv) are stirred in THF at 80°C under nitrogen.
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Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the boronate ester.
Yield : 85–92% (based on analogous aryl bromides).
Palladium-Catalyzed Cross-Coupling as an Alternative
While nickel-based systems are economical, palladium catalysts remain viable for sensitive substrates. The Suzuki-Miyaura coupling, though typically used for C–C bond formation, can be adapted for boronate ester synthesis using bis(pinacolato)diboron (B₂pin₂).
Key Parameters:
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Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Base : Potassium acetate (KOAc) or triethylamine (Et₃N).
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Solvent : Dimethylformamide (DMF) or toluene.
Limitations:
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Higher cost of palladium catalysts.
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Sensitivity to oxygen and moisture, necessitating inert conditions.
Bromination and Subsequent Functionalization
A patent detailing the synthesis of 3-bromo-4-methylpyridine () provides insights into bromination strategies applicable to aromatic sulfonamides. While the target compound lacks a pyridine ring, the methodology for introducing bromine at specific positions can be extrapolated.
Bromination Protocol:
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Substrate : 4-Methylbenzenesulfonamide.
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Brominating Agent : Bromine (Br₂) in hydrobromic acid (HBr) at −5°C.
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Diazotization : Sodium nitrite (NaNO₂) is added to generate the diazonium intermediate, which undergoes bromine substitution.
Yield : ~95% (for analogous pyridine systems).
Optimization Challenges and Solutions
Challenge 1: Boronate Ester Hydrolysis
The boronate ester is prone to hydrolysis under acidic or aqueous conditions.
Mitigation :
Challenge 2: Regioselectivity in Bromination
Achieving para-bromination on 3-methylbenzenesulfonamide requires precise temperature control.
Solution :
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Cost |
|---|---|---|---|---|
| Nickel-catalyzed | NiCl₂(dppe) | 80°C | 85–92% | Low |
| Palladium-catalyzed | Pd(PPh₃)₄ | 100°C | 78–85% | High |
| Bromination-diazotization | — | −5°C | ~95% | Moderate |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The boronic ester group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Boronic acids
Reduction: Amines
Substitution: Various substituted boronic esters and amines
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds containing boron, such as 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, exhibit potential anticancer properties. Boron-containing compounds can interact with biological systems in ways that may inhibit tumor growth. For instance, studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
1.2 Drug Development
The compound is also being investigated for its role as a building block in the synthesis of novel pharmaceuticals. Its unique dioxaborolane structure allows for modifications that can enhance drug efficacy and selectivity. Researchers are exploring its use in the development of targeted therapies for diseases such as breast cancer and leukemia .
1.3 Enzyme Inhibition
Another significant application is in enzyme inhibition studies. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes. This property makes it a candidate for designing inhibitors that could be used in treating conditions like glaucoma and edema .
Materials Science Applications
2.1 Polymer Chemistry
In materials science, 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can serve as a monomer or additive in the synthesis of polymers with specific properties. Its boron content can impart unique thermal and mechanical properties to polymers, making them suitable for high-performance applications .
2.2 Sensor Development
The compound's ability to interact with various chemical species also lends itself to applications in sensor technology. Researchers are developing sensors that utilize the compound to detect specific ions or molecules in environmental monitoring applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The sulfonamide group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Sulfonamide Positional Isomers
- 4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide (CAS 796061-08-0): The sulfonamide group is attached to the 3-position of the benzene ring instead of the 4-position. Molecular formula: C19H24BNO4S (vs. C13H19BNO4S for the target compound). Applications: Similar cross-coupling utility but altered steric/electronic profiles due to positional isomerism .
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 486422-04-2): Features N,N-dimethylation on the sulfonamide group. Molecular formula: C14H22BNO4S.
Non-Sulfonamide Derivatives
- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 848953-05-9): Replaces sulfonamide with a nitrile group. Molecular formula: C14H19BNO2. Reactivity: The electron-withdrawing nitrile group may reduce boronate ester stability but enhance electrophilicity in coupling reactions .
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 515131-35-8):
Reactivity and Stability
The target compound’s sulfonamide group provides a balance between stability and reactivity, making it preferable for multi-step syntheses.
Key Research Findings
- Cross-Coupling Efficiency : The target compound exhibits 85–90% yield in Suzuki reactions with aryl halides, comparable to its N-methyl analog but outperforming benzoic acid derivatives .
- Metabolic Stability : Sulfonamide boronate esters show >6-hour half-life in human liver microsomes, superior to ester or nitrile analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures:
- Target compound: 220–230°C
- Benzoic acid analog: 190–200°C
Biological Activity
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound with significant biological activity due to its unique structural features. The incorporation of a dioxaborolane moiety enhances its potential as a pharmacological agent. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- CAS Number : 946427-03-8
- Molecular Formula : C13H19BO3S
- Molecular Weight : 251.26 g/mol
Structural Features
The compound features a sulfonamide group that is known for its diverse biological activities. The dioxaborolane ring contributes to its stability and reactivity in biological systems.
The biological activity of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide primarily involves:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit various enzymes by mimicking substrates or binding to active sites.
- Modulation of Cellular Pathways : It may affect signaling pathways involved in inflammation and cell proliferation.
Therapeutic Applications
Research indicates potential applications in:
- Anti-inflammatory Treatments : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
- Cancer Therapy : Its ability to target specific cellular pathways suggests utility in cancer treatments.
Study 1: COX Inhibition
A study demonstrated that compounds similar to 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide showed moderate inhibition of COX enzymes (IC50 values around 0.33 µM for COX-2). This suggests potential use in conditions where COX activity is elevated .
Study 2: Anticancer Activity
In vitro studies indicated that the compound could inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key oncogenic pathways .
Summary of Biological Activities
Q & A
Basic Synthesis: What are the common synthetic routes for preparing 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronic ester moiety. A representative route involves:
- Step 1: Bromination of 3-methylbenzenesulfonamide to introduce a halogen at the para position.
- Step 2: Coupling with bis(pinacolato)diboron using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C .
Key Considerations: - Use of degassed solvents to prevent catalyst poisoning.
- Monitoring reaction progress via TLC or HPLC to ensure complete conversion.
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Testing Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for enhanced turnover .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene reduces side reactions .
- Temperature Control: Lower temperatures (60–80°C) minimize decomposition of the boronic ester .
Data Table:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, THF, 80°C | 78 | 95 | |
| PdCl₂(dppf), DMF, 60°C | 85 | 98 |
Basic Characterization: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and boron-associated splitting patterns (e.g., dioxaborolane methyl groups at δ 1.3 ppm) .
- IR Spectroscopy: Confirm sulfonamide N-H stretches (~3300 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 350.1) .
Advanced Structural Analysis: How can X-ray crystallography resolve ambiguities in the boron coordination geometry?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in DCM/hexane mixtures.
- Refinement Tools: Use SHELXL (for small-molecule refinement) or OLEX2 (for visualization and analysis) to model boron’s trigonal planar geometry and validate bond lengths (B-C: ~1.5 Å) .
Case Study: A related boronic ester showed 2.7° deviation from planarity due to crystal packing effects, resolved using SHELXL .
Basic Biological Evaluation: What are the primary biological targets of this compound?
Methodological Answer:
- Target Identification: The sulfonamide group suggests interaction with enzymes like 5-lipoxygenase-activating protein (FLAP) or carbonic anhydrases. Preliminary assays (e.g., fluorescence polarization) can quantify binding affinity .
- Inhibition Studies: Test dose-dependent enzyme inhibition using colorimetric substrates (e.g., para-nitrophenyl acetate for esterase activity) .
Advanced Binding Studies: How can surface plasmon resonance (SPR) elucidate binding kinetics with FLAP?
Methodological Answer:
- SPR Setup: Immobilize FLAP on a CM5 chip and inject the compound at varying concentrations (1 nM–10 µM).
- Data Analysis: Fit sensograms to a 1:1 Langmuir model to calculate kon (association) and koff (dissociation) rates. A related sulfonamide showed KD = 12 nM, suggesting high affinity .
Computational Modeling: How can DFT calculations predict the electronic properties of the boronic ester moiety?
Methodological Answer:
- Modeling Software: Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps.
- Findings: The boron atom’s empty p-orbital contributes to Lewis acidity, facilitating interactions with electron-rich biological targets .
Data Contradiction: How to reconcile discrepancies between computational predictions and experimental binding data?
Methodological Answer:
- Re-evaluate Solvent Effects: Include implicit solvent models (e.g., PCM) in DFT calculations to account for aqueous environments.
- Check Protonation States: The sulfonamide group may exist as an anion at physiological pH, altering binding modes .
Advanced Structure-Activity Relationship (SAR): What modifications enhance selectivity for FLAP over off-target enzymes?
Methodological Answer:
- Boronic Ester Modifications: Replace pinacol with diethanolamine to increase solubility and reduce plasma protein binding .
- Sulfonamide Substitutions: Introduce electron-withdrawing groups (e.g., -CF₃) at the meta position to improve FLAP affinity (IC₅₀ reduced from 50 nM to 8 nM in analogs) .
Analytical Challenges: How to address purity issues arising from boron hydrolysis during storage?
Methodological Answer:
- Stability Testing: Store the compound under argon at -20°C to prevent hydrolysis.
- QC Methods: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products. Hydrolysis peaks appear at ~2.1 minutes under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
